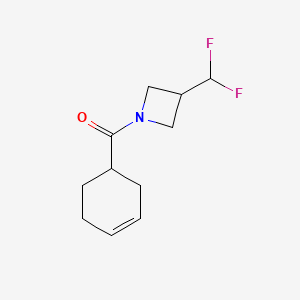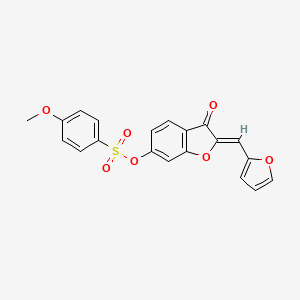
3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is an intricate chemical compound featuring a complex structure that comprises oxazolidinone and pyrimidinyl-piperidine moieties. This compound exhibits unique physicochemical properties and biological activities, making it a subject of interest for various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multi-step organic synthesis.
Synthesis of Intermediate Compounds
Pyrimidine Derivative: : Start with a 4,6-dimethylpyrimidine derivative, which undergoes nucleophilic substitution with an appropriate reagent to introduce the piperidine ring.
Oxazolidinone Formation: : Prepare the oxazolidinone moiety using standard oxazolidinone-forming reactions, often involving amino alcohols and carbonyl compounds.
Coupling Reactions
The key step is the coupling of the pyrimidine derivative with the oxazolidinone moiety, usually facilitated by reagents like coupling agents (e.g., EDC, DCC) in the presence of catalysts under controlled conditions.
The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve optimized synthetic routes to ensure higher yields and cost-effectiveness. This can include automated synthesis equipment, high-throughput methods, and stringent quality control processes.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at specific sites, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions may occur, potentially modifying the oxazolidinone ring or other functional groups.
Substitution: : Nucleophilic substitution reactions can replace certain groups within the molecule, altering its properties.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: : Various nucleophiles depending on the substitution reaction intended, often under acidic or basic conditions.
Major Products Formed from These Reactions
The products vary based on the specific reactions and conditions but generally include modified versions of the original compound with changes in functional groups or oxidation states.
科学研究应用
Chemistry
Catalysis: : The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Synthesis: : Used in the synthesis of more complex molecules in organic chemistry.
Biology and Medicine
Drug Development: : Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Biological Assays: : Used as a probe in biochemical assays to study enzyme interactions and inhibition.
Industry
Material Science: : Explored for its applications in creating specialized materials with specific properties.
作用机制
The mechanism by which 3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or chemical effects. The oxazolidinone ring often plays a crucial role in binding to active sites, while the pyrimidine moiety may influence the specificity and affinity of these interactions.
相似化合物的比较
Similar Compounds
Linezolid: : An oxazolidinone antibiotic with a different side-chain structure.
Tedizolid: : Another oxazolidinone derivative with enhanced potency and spectrum of activity.
Uniqueness
3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one stands out due to its unique combination of the pyrimidine and piperidine functionalities, which confer specific properties not observed in simpler oxazolidinones like linezolid and tedizolid. This makes it a versatile candidate for various scientific and industrial applications.
Conclusion
This compound is a compound of significant interest due to its complex structure, versatile chemical reactivity, and diverse applications in science and industry. Its unique mechanism of action and comparison with similar compounds highlight its potential for ongoing research and development.
属性
IUPAC Name |
3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11-8-12(2)18-15(17-11)24-13-4-3-5-19(9-13)14(21)10-20-6-7-23-16(20)22/h8,13H,3-7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUGNGLQAIWMLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3CCOC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
![ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2358322.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)
![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)
![N-(3-fluorophenyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2358329.png)


![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)


![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)
